molecular formula C21H20O10 B14780991 5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

Cat. No.: B14780991
M. Wt: 432.4 g/mol
InChI Key: ICLVCWSZHUZEFT-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one is a complex flavonoid compound. It is known for its diverse biological activities and is often studied for its potential therapeutic applications. This compound is characterized by its multiple hydroxyl groups and a chromen-4-one backbone, which contribute to its chemical reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and the subsequent attachment of the hydroxyl and glycosyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.

    Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Studied for potential therapeutic applications in treating diseases like cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids. This makes it particularly interesting for pharmaceutical and nutraceutical applications .

Properties

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-7,16,18-24,26-28H,8H2

InChI Key

ICLVCWSZHUZEFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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